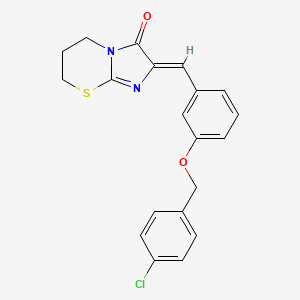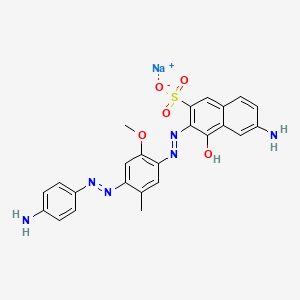
CMF-019
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMF-019 is a potent and small molecule agonist at the Apelin receptor (APJ) with G protein bias . It binds to APJ with pKi values of 8.58, 8.49, and 8.71 for human, rat, and mouse, respectively . CMF-019 mimics the beneficial cardiovascular actions of apelin in rodents .
Synthesis Analysis
The synthesis of CMF-019 involves a modified and improved synthetic pathway . The benzimidazole ring in the compound was tailored by the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt . The subsequent condensation of the free acid with the corresponding enantiopure β-amino acid methyl ester generated the desired product, CMF-019 . The approach reported enables preparation of the compound at a total yield of 12% over seven linear steps .Molecular Structure Analysis
The molecular structure of CMF-019 is represented by the chemical formula C25H33N3O3S . Its exact mass is 455.22 and its molecular weight is 455.620 .Chemical Reactions Analysis
CMF-019 displays a strong bias towards G protein signaling over β-arrestin . This bias is approximately 400-fold .Physical And Chemical Properties Analysis
CMF-019 is a solid substance . It has a molecular weight of 455.61 . It is soluble in DMSO up to 50 mg/mL when ultrasonicated .Scientific Research Applications
Thermal Behavior and Fire Retardant Properties
CMF-019 has shown remarkable potential in fire retardancy and thermal resistance. A study conducted by Chen, Marx, and Rabiei (2016) explored its use in thermal behavior characterizations, revealing superior thermal resistance and fire survivability compared to traditional materials like 304L stainless steel. This makes CMF-019 a promising candidate for applications in areas requiring high thermal resistance and fire retardancy, such as in nuclear spent fuel casks (Chen, Marx, & Rabiei, 2016).
Electronic Device Applications
CMF-019's application extends to electronic devices. In 2015, Ioannidis et al. investigated its use in n-channel MOSFETs, demonstrating its efficacy in accurately describing low-frequency noise in various operating conditions. This suggests that CMF-019 could be crucial for improving the performance and reliability of electronic devices (Ioannidis et al., 2015).
Chinese Medicine Formula Research
In the field of traditional Chinese medicine, CMF-019 is relevant in the study of compound-based Chinese medicine formulas (CCMF). Luan et al. (2020) highlighted its role in understanding the compatibility and synergistic effects of various ingredients in traditional medicine, indicating its potential in modernizing traditional medicinal practices (Luan et al., 2020).
Powder Bed Fusion Process Modeling
The Comprehensive Modeling Framework (CMF), including CMF-019, has been utilized in studying the Laser Powder Bed Fusion (L-PBF) process, as per Li et al. (2021). This application is significant in advancing manufacturing technologies, particularly in additive manufacturing processes (Li et al., 2021).
Future Directions
CMF-019 has shown potential in modifying disease conditions in vitro and inducing vasodilation without desensitization in vivo . These findings support CMF-019 as a G protein biased small molecule apelin agonist that could form the basis for the design of novel therapeutic agents in chronic diseases, such as pulmonary arterial hypertension .
properties
CAS RN |
1586787-08-7 |
|---|---|
Product Name |
CMF-019 |
Molecular Formula |
C25H33N3O3S |
Molecular Weight |
455.62 |
IUPAC Name |
5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid |
InChI |
InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30) |
InChI Key |
VCQKKZXFASLXAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CMF-019; CMF019; CMF 019 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



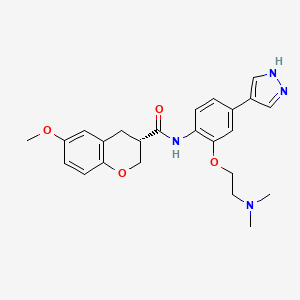

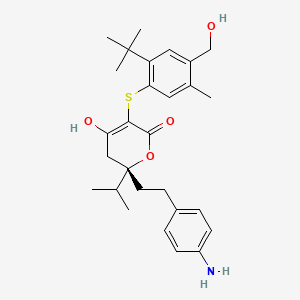
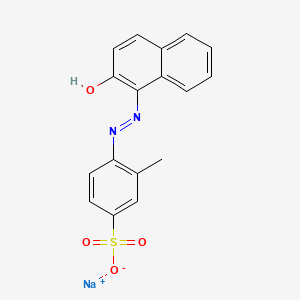
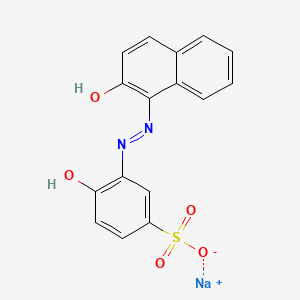
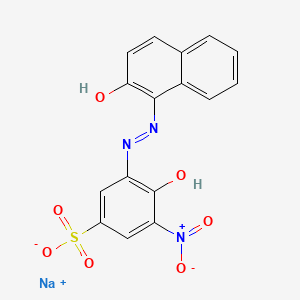
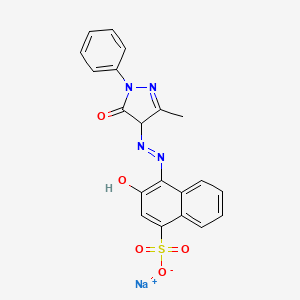
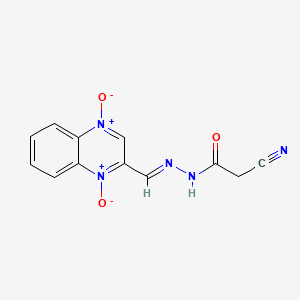
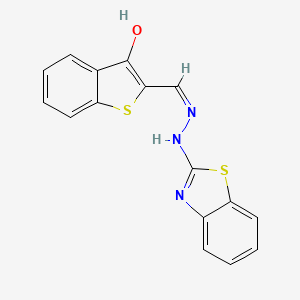
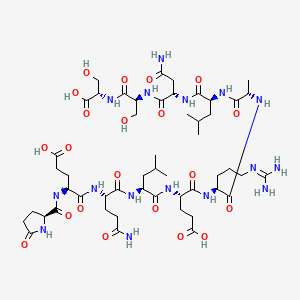
![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)
